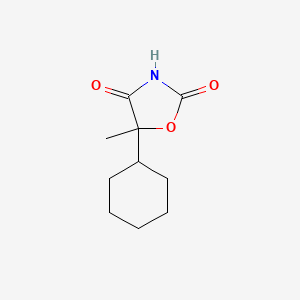

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide” is a compound that has been studied in the context of drug synthesis . It’s part of a group of drugs known as sulfonamides, which have antibacterial, antibiotic, antimalarial, and antifungal properties . They are commonly used to treat sinus and urinary tract infections .

Synthesis Analysis

During the synthesis of this compound, several impurities have been identified . A method has been developed to synthesize one of these impurities, known as impurity F, to aid in its identification during the synthesis of these drugs . The synthetic route is challenging, as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide is always formed in most of its synthetic methods .Molecular Structure Analysis

The linear formula of a related compound, “(4-AMINO-N-(5-METHYLISOXAZOL-3-YL)PHENYLSULFONAMIDO)SILVER”, is C10H10AgN3O3S . Its molecular weight is 360.142 .Chemical Reactions Analysis

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroatesynthetase, an enzyme involved in folate synthesis . They inhibit the normal bacterial utilization of para amino benzoic acid (PABA), which is used for the synthesis of folic acid, an important metabolite in DNA synthesis .Physical And Chemical Properties Analysis

One disadvantage of these sulfa drugs is that they are weak acids and form sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . Another disadvantage is their insolubility or very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-3-6(9-12-4)8-5(2)7(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCLEKLPWMZAG-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,6R,9S,10R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B560934.png)

![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)